molecular formula C6H14Cl2N4O2S B1402579 N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-methanesulfonamide dihydrochloride CAS No. 1361116-54-2

N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-methanesulfonamide dihydrochloride

Cat. No. B1402579
M. Wt: 277.17 g/mol
InChI Key: ZMFFRAJQLXXFCM-UHFFFAOYSA-N
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Description

N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-methanesulfonamide dihydrochloride (N-AEPy-MSH-DC) is a potent, water-soluble enzyme inhibitor that has been used in a variety of scientific research applications. It is a member of the pyrazolopyrimidine class of compounds, and is known for its ability to inhibit the activity of enzymes involved in the metabolism of nucleic acids, proteins, and carbohydrates. N-AEPy-MSH-DC has been used to study the biochemical and physiological effects of enzyme inhibition in cell culture and in vivo animal models.

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of molecules structurally related to N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-methanesulfonamide dihydrochloride, highlighting the compound's importance as a precursor or structural motif in medicinal chemistry. For instance, the development of novel pyrazole derivatives with potential antiglaucoma activity has been documented, where pyrazole carboxylic acid derivatives were synthesized and shown to inhibit carbonic anhydrase isoenzymes more potently than standard inhibitors (Kasımoğulları et al., 2010). Additionally, research on the synthesis of chronic renal disease agents through regioselective chlorination, leading to 4,5-dihydro-3H-1,4,8b-triazaacenaphthylen-3-one derivatives, further emphasizes the compound's significance in synthetic medicinal chemistry (Ikemoto et al., 2000).

Biological Activities and Applications

Research into the biological activities of compounds related to N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-methanesulfonamide dihydrochloride has yielded insights into their potential therapeutic applications. Studies on metal complexes of pyrazole-based sulfonamides have shown significant inhibition of human carbonic anhydrase isoenzymes, suggesting potential applications in treating conditions where enzyme inhibition is beneficial (Büyükkıdan et al., 2017). Another area of interest is the design of selective ligands for neurological receptors, where N-alkylated arylsulfonamides derived from (aryloxy)ethyl piperidines have been identified as potential therapeutic agents for central nervous system disorders (Canale et al., 2016).

Safety And Hazards

The safety data sheet for a similar compound, N-(1-Naphthyl)ethylenediamine dihydrochloride, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N-[1-(2-aminoethyl)pyrazol-4-yl]methanesulfonamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4O2S.2ClH/c1-13(11,12)9-6-4-8-10(5-6)3-2-7;;/h4-5,9H,2-3,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFFRAJQLXXFCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CN(N=C1)CCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-methanesulfonamide dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-methanesulfonamide dihydrochloride
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N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-methanesulfonamide dihydrochloride
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N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-methanesulfonamide dihydrochloride
Reactant of Route 4
N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-methanesulfonamide dihydrochloride
Reactant of Route 5
N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-methanesulfonamide dihydrochloride
Reactant of Route 6
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N-[1-(2-Amino-ethyl)-1H-pyrazol-4-yl]-methanesulfonamide dihydrochloride

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